![molecular formula C21H22Cl2N6O B2367255 N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-82-5](/img/structure/B2367255.png)
N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)” part suggests that there are two phenyl rings attached to the triazine ring, one of which has two chlorine atoms, and the other has two methyl groups. The “6-morpholino” part indicates the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The electronic and steric effects of the chlorine and methyl substituents on the phenyl rings could have significant impacts on the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the electronic properties of the substituents and the overall molecular structure. For example, the chlorine atoms might make the corresponding phenyl ring more electrophilic, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .
Protodeboronation Reactions
Protodeboronation reactions utilize boron compounds to achieve specific transformations. For instance, less nucleophilic boron ate complexes can be employed to prevent unwanted aryl addition during the synthesis of complex molecules. The compound could play a role in such reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O/c1-13-3-4-15(11-14(13)2)24-19-26-20(25-16-5-6-17(22)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXFNJADQDNMSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine |
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